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Compound of Interest

5-(2-Amino-ethyl)-6-chloro-1,3-
Compound Name:
dihydro-indol-2-one

Cat. No.: B14057902

Get Quote

Executive Summary

Ziprasidone (marketed as Geodon/Zeldox) is a benzisothiazolyl-piperazine atypical

antipsychotic used to treat schizophrenia and bipolar disorder.[1][2] Its synthesis relies on the
convergent coupling of two critical intermediates: an indolinone derivative (side chain) and a
piperazine derivative (core heterocycle).[2]

Precise control over the molecular weight, stoichiometry, and purity of these intermediates is
the primary determinant of the final drug substance's yield and impurity profile.[1][2] This guide
provides authoritative data on these precursors to support process chemistry and analytical
development.[2]

Chemical Profile of Key Intermediates
Intermediate A: The "Piperazine" Core

This moiety provides the affinity for serotonergic and dopaminergic receptors.[1][2] It is typically
handled as a hydrochloride salt for stability but reacts as a free base.[2]
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Parameter

Specification

Chemical Name

3-(1-Piperazinyl)-1,2-benzisothiazole

Common Abbreviation BITP / P-Benz
CAS Number (Free Base) 87691-87-0
CAS Number (HCI Salt) 87691-88-1

Molecular Formula

C11H13NsS (Free Base)

219.31 g/mol (Free Base) 255.77 g/mol (HCI

Molecular Weight
Salt)
Appearance White to off-white crystalline powder
B Sparingly soluble in water; soluble in
Solubility
methanol/DMSO
Key Impurity Bis-benzisothiazolyl piperazine (dimer)

Intermediate B: The "Side Chain" (Oxindole)

This alkylating agent introduces the lipophilic indolinone tail.[2] Its purity is critical; residual

precursors here can lead to genotoxic impurities in the final API.[2]
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Parameter

Specification

Chemical Name

5-(2-Chloroethyl)-6-chloro-1,3-dihydro-2H-indol-
2-one

Common Abbreviation

CECO / Chloroethyl Oxindole

CAS Number 118289-55-7

Molecular Formula C10H9CI2NO

Molecular Weight 230.09 g/mol

Melting Point 218 — 225 °C

Appearance Pale yellow to orange powder

Solubility Soluble in DMF, DMSO; insoluble in water
Precursor 6-Chloro-5-(2-chloroacetyl)oxindole (CAS

118307-04-3)

Synthesis Pathway & Logic

The industrial synthesis of Ziprasidone is a convergent process.[2] The diagram below

illustrates the flow from raw materials to the final coupling.[2]
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6-Chlorooxindole Chloroacetyl Chloride
(Starting Material) (Acylating Agent)

Friedel-Crafts Acylation
(AICI3, CH2CI2)

Intermediate: Chloroacetyl Oxindole
CAS: 118307-04-3
MW: 244.07

Reduction
(Triethylsilane/TFA)

Intermediate B (CECO) Intermediate A (BITP)
5-(2-Chloroethyl)-6-chlorooxindole 3-(1-Piperazinyl)-1,2-benzisothiazole
CAS: 118289-55-7 CAS: 87691-87-0
MW: 230.09 MW: 219.31

N-Alkylation Coupling
Na2CO3, Water, Reflux)

Ziprasidone (Free Base)

CAS: 146939-27-7
MW: 412.94

Click to download full resolution via product page

Figure 1: Convergent synthesis pathway of Ziprasidone showing the derivation of the alkylating
agent (Red) and its coupling with the piperazine core (Green).[1]

Experimental Protocol: Convergent Coupling

This protocol describes the N-alkylation step, where Intermediate A and Intermediate B are
coupled.[1][2] This is the critical step for determining yield and preventing the formation of the
"dimer" impurity.[1][2]

Reagents & Equipment
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Reactor: 500 mL 3-neck Round Bottom Flask with mechanical stirrer and reflux condenser.

Solvent: Water (Green chemistry approach) or Glycerol/Water mixture.[2]

Base: Sodium Carbonate (Na2COs) - acts as an HCI scavenger.[2]

Catalyst: Sodium lodide (Nal) - optional, accelerates Finkelstein-like substitution.[2]

Step-by-Step Methodology

e Charge Reactor:
o Add 10.0 g (43.4 mmol) of Intermediate B (5-(2-chloroethyl)-6-chlorooxindole).

o Add 9.5 g (43.4 mmol) of Intermediate A (3-(1-piperazinyl)-1,2-benzisothiazole). Note: A
slight excess of Intermediate A is often used to ensure complete consumption of the alkyl
halide.[2]

o Add 13.8 g (130 mmol) of Sodium Carbonate.
o Add 100 mL of deionized water.
» Reaction Phase:
o Heat the slurry to reflux (~100°C) under varying agitation.
o Maintain reflux for 12—14 hours.[2]

o Process Check: Monitor by HPLC.[2][3] The reaction is complete when Intermediate B is
<0.5%.[2]

e Work-up & Isolation:
o Cool the reaction mixture to 25°C.
o Filter the solids (Ziprasidone Free Base precipitates out).[2]

o Wash the cake with 2 x 20 mL water to remove inorganic salts.[2]
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o Wash with 20 mL Isopropyl Alcohol (IPA) to remove unreacted organic impurities.[2]

e Purification (Reslurry):
o Transfer the wet cake to a clean flask.
o Reslurry in 50 mL THF or Methanol at 50°C for 1 hour.
o Filter and dry under vacuum at 50°C.[2]

Expected Yield: ~85-90% Target Purity: >99.0% (HPLC)

Analytical Validation

To verify the identity of the intermediates before coupling, use the following validation criteria.

HPLC Method for Intermediates
e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5um).[2]

» Mobile Phase:
o A: 0.05 M Potassium Phosphate buffer (pH 6.0).
o B: Acetonitrile.[2]

» Gradient: 20% B to 80% B over 20 minutes.

e Detection: UV at 254 nm.[2]

Mass Spectrometry (ESI-MS)

o Intermediate A (BITP): Expect [M+H]* peak at 220.3 m/z.[2]

 Intermediate B (CECO): Expect [M+H]* peak at 231.1 m/z (Characteristic chlorine isotope
pattern 3>CI/3’Cl).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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